molecular formula C23H27NO6 B607506 Fmoc-N-methyl-N-amido-PEG2-acid CAS No. 1807518-77-9

Fmoc-N-methyl-N-amido-PEG2-acid

Cat. No. B607506
M. Wt: 413.47
InChI Key: BTMIEOCTHKTICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-methyl-N-amido-PEG2-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

The flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The empirical formula of Fmoc-N-methyl-N-amido-PEG2-acid is C22H25NO6 . It has a molecular weight of 399.44 .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Fmoc-N-methyl-N-amido-PEG2-acid is a solid or viscous liquid . It is shipped in ambient storage temperature and stored at -20°C .

Scientific Research Applications

Peptide Synthesis

“Fmoc-N-amido-dPEG®2-acid” is a monodisperse PEG product that is useful for peptide synthesis . The ten-atom dPEG spacer allows the introduction of a short, hydrophilic spacer onto either end of a peptide chain or between two peptide chains . The flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry .

Hydrogel Formation

An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized l-lysine induces pH-controlled ambidextrous gelation with significant advantages . In recent years, several Fmoc-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values, which are different from organogels in which Fmoc-K (Fmoc) showed bundles of long fibers . In both hydrogels and organogels, the self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

Safety And Hazards

Fmoc-N-methyl-N-amido-PEG2-acid is classified under Storage Class Code 11, which refers to Combustible Solids . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The use of Fmoc-N-methyl-N-amido-PEG2-acid in peptide synthesis and PEGylation is a promising area of research . PEGylation diminishes a peptide’s antigenicity . This product is part of the Fmoc-N-amido-dPEG n -acid (n=2, 3, 4, 5, 6, 8, 12, 24, 36) product series .

properties

IUPAC Name

3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEBDIJQSKVIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128490
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-N-amido-PEG2-acid

CAS RN

1807518-77-9
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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